(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3
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Overview
Description
The compound “(3” is a novel non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) pathway. This compound is part of a family of small-molecule amidobenzimidazoles, which are known for their ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo .
Preparation Methods
The synthesis of “(3” involves several steps, including the formation of metal-carbon bonds, metal displacement, metathesis, and hydrometallation . The synthetic route typically starts with the reaction of an electropositive metal with a halogen-substituted hydrocarbon. This is followed by transmetallation, where one metal atom displaces another, and metathesis, where an organometallic compound reacts with a binary halide. The final step often involves hydrometallation, where a metal hydride is added to an alkene to form the desired compound .
Chemical Reactions Analysis
“(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen gas for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce carbon dioxide and water, while reduction reactions can yield hydrocarbons .
Scientific Research Applications
The compound “(3” has a wide range of scientific research applications. It is used extensively in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a potent STING agonist, which is crucial for studying the STING pathway and its role in immune responses . In biology and medicine, “(3” is being investigated for its potential to treat various conditions, including cancer and viral infections, by inducing an effective interferon response . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of “(3” involves the activation of the STING pathway. This compound binds to the STING receptor, inducing a conformational change that activates downstream signaling pathways. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets of “(3” include the STING receptor and various transcription factors involved in the interferon signaling pathway .
Comparison with Similar Compounds
“(3” is unique compared to other STING agonists due to its non-nucleotide-based structure and its ability to maintain the STING receptor in an open conformation . Similar compounds include cyclic GMP-AMP (cGAMP) and other nucleotide-based STING agonists. “(3” offers increased bioavailability and different physicochemical properties, making it a valuable alternative for clinical development . The complementarity between 2-D and 3-D neighboring sets in PubChem also highlights the structural uniqueness of “(3” compared to other compounds .
Properties
Molecular Formula |
C18H28O2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
InChI Key |
IBHQSODTBQCZDA-AUWUWJTOSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Origin of Product |
United States |
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